7-Fluor-6-methoxychinolin

Übersicht

Beschreibung

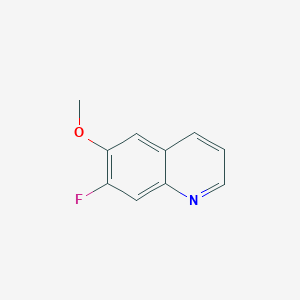

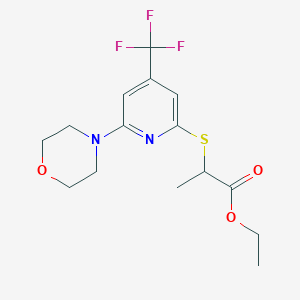

7-Fluoro-6-methoxyquinoline is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 7-Fluoro-6-methoxyquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

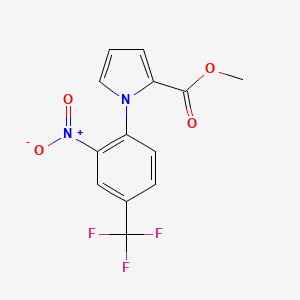

The IUPAC name for 7-Fluoro-6-methoxyquinoline is the same as its common name . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 .Chemical Reactions Analysis

The chemistry of fluorinated quinolines like 7-Fluoro-6-methoxyquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

7-Fluoro-6-methoxyquinoline is a powder at room temperature . It has a molecular weight of 177.18 .Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Chinolinen

Fluorierte Chinoline, darunter 7-Fluor-6-methoxychinolin, wurden mit verschiedenen Methoden synthetisiert. Dazu gehören Cyclisierungs- und Cycloadditionsreaktionen, der Austausch von Halogenatomen oder der Diazagruppe sowie direkte Fluorierungen .

Funktionalisierung von polyfluorierten Chinolinen

This compound kann in neuartigen Ansätzen zur Funktionalisierung von polyfluorierten Chinolinen verwendet werden. Dies umfasst den nukleophilen Austausch von Fluoratomen, Kreuzkupplungsreaktionen und die Synthese auf Basis von metallorganischen Verbindungen .

Biologische Aktivität

Fluorchinoline, darunter this compound, zeigen eine bemerkenswerte biologische Aktivität. Sie wurden als Inhibitoren verschiedener Enzyme gefunden, die antibakterielle, antineoplastische und antivirale Wirkungen zeigen .

Medizinische Anwendungen

Das Chinolingerüst wird seit langem als Grundstruktur für die Suche nach synthetischen Antimalariamitteln wie Fluoroquin und Mefloquin verwendet . Das antineoplastische Medikament Brequinar® und seine Analoga haben sich in der Transplantationsmedizin als nützlich erwiesen und werden auch zur Behandlung von rheumatoider Arthritis und Psoriasis eingesetzt .

Behandlung von Herzkrankheiten

Flosequinan, ein Medikament der neuen Generation zur Behandlung von Herzkrankheiten, gehört zur Familie der Fluorchinolone .

Landwirtschaftliche und industrielle Anwendungen

Eine Reihe fluorierter Chinoline, darunter this compound, haben in der Landwirtschaft Anwendung gefunden und werden auch als Bestandteile für Flüssigkristalle eingesetzt .

Cyaninfarbstoffe

Cyaninfarbstoffe auf Chinolinbasis machen ebenfalls einen erheblichen Teil der kommerziellen Produktion aus .

Forschung und Entwicklung

Das wachsende Interesse an fluorierten Chinolinderivaten stimuliert Forschungsarbeiten, die auf die Entwicklung neuer Synthesemethoden, die Untersuchung der Reaktivität fluorierter Chinoline und ihre möglichen praktischen Anwendungen abzielen .

Wirkmechanismus

Target of Action

7-Fluoro-6-methoxyquinoline is a type of fluoroquinoline, a class of compounds known for their antibacterial activity . The primary targets of fluoroquinolines are bacterial DNA gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, transcription, and repair .

Mode of Action

7-Fluoro-6-methoxyquinoline interacts with its targets by inhibiting the action of bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, the bacteria cannot replicate, leading to their eventual death .

Biochemical Pathways

The action of 7-Fluoro-6-methoxyquinoline primarily affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase, it disrupts the supercoiling process, which is a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Fluoroquinolines, in general, are known for their good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in body tissues . More specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Fluoro-6-methoxyquinoline would need further investigation.

Result of Action

The primary result of 7-Fluoro-6-methoxyquinoline’s action is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, it inhibits DNA replication, which is necessary for bacterial growth . This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The action of 7-Fluoro-6-methoxyquinoline, like other fluoroquinolines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the compound . Additionally, resistance can develop in bacteria due to mutations or efflux mechanisms . Therefore, the efficacy and stability of 7-Fluoro-6-methoxyquinoline can be influenced by these and potentially other environmental factors.

Safety and Hazards

The safety information for 7-Fluoro-6-methoxyquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This includes the development of novel antibacterial agents that are effective against fluoroquinolone-resistant pathogens .

Biochemische Analyse

Biochemical Properties

7-Fluoro-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . Additionally, 7-Fluoro-6-methoxyquinoline can bind to certain proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of 7-Fluoro-6-methoxyquinoline on cellular processes are profound. In cancer cells, it has been observed to induce oxidative stress, leading to DNA damage and apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can inhibit the PI3K/AKT pathway, which is often upregulated in cancer cells . Furthermore, 7-Fluoro-6-methoxyquinoline influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 7-Fluoro-6-methoxyquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with bacterial DNA gyrase involves the formation of a stable complex that prevents the enzyme from catalyzing the supercoiling of DNA . Additionally, 7-Fluoro-6-methoxyquinoline can induce conformational changes in proteins, leading to their inactivation or degradation. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-6-methoxyquinoline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 7-Fluoro-6-methoxyquinoline can lead to sustained oxidative stress and DNA damage in cells, ultimately resulting in cell death . These effects are more pronounced in cancer cells, which are more susceptible to oxidative damage.

Dosage Effects in Animal Models

The effects of 7-Fluoro-6-methoxyquinoline vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, it can cause significant adverse effects, including liver and kidney damage . Threshold effects have been observed, with a clear dose-response relationship. For instance, doses above a certain threshold can induce severe oxidative stress and organ damage in animal models.

Metabolic Pathways

7-Fluoro-6-methoxyquinoline is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation. These metabolic processes can lead to the formation of reactive intermediates, which may contribute to the compound’s cytotoxic effects .

Transport and Distribution

Within cells and tissues, 7-Fluoro-6-methoxyquinoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 7-Fluoro-6-methoxyquinoline is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can accumulate in the nucleus, where it binds to DNA and modulates gene expression . Post-translational modifications and targeting signals play a role in directing 7-Fluoro-6-methoxyquinoline to specific subcellular compartments, thereby influencing its biological activity.

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVCSRTSDJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)